Bis(butylcyclopentadienyl)tungsten(IV) dichloride, 97%

Description

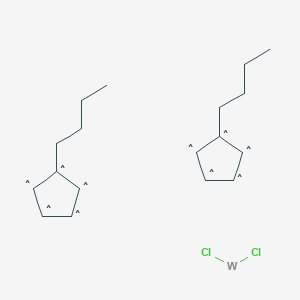

Le dichlorure de bis(butylcyclopentadiényl)tungstène(IV), 97%, est un composé chimique de formule moléculaire C18H26Cl2W. Il s'agit d'un composé organométallique à base de tungstène qui comprend deux ligands butylcyclopentadiényl et deux ligands chlorure. Ce composé est connu pour ses applications dans divers domaines, notamment la catalyse et la science des matériaux.

Propriétés

Formule moléculaire |

C18H26Cl2W |

|---|---|

Poids moléculaire |

497.1 g/mol |

InChI |

InChI=1S/2C9H13.2ClH.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |

Clé InChI |

UQKICGNQFKTSSH-UHFFFAOYSA-L |

SMILES canonique |

CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dichlorure de bis(butylcyclopentadiényl)tungstène(IV) implique généralement la réaction de l'hexachlorure de tungstène (WCl6) avec le butylcyclopentadiène en présence d'un agent réducteur. La réaction est effectuée sous atmosphère inerte pour éviter l'oxydation. Le schéma réactionnel général est le suivant :

WCl6+2C9H13→(C9H13)2WCl2+4HCl

Méthodes de production industrielle

Les méthodes de production industrielle du dichlorure de bis(butylcyclopentadiényl)tungstène(IV) sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et la pression, afin d'assurer un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le dichlorure de bis(butylcyclopentadiényl)tungstène(IV) a une large gamme d'applications de recherche scientifique, notamment :

Catalyse : Il est utilisé comme catalyseur dans diverses réactions organiques, telles que les réactions de métathèse d'oléfines et de polymérisation.

Science des matériaux : Le composé est utilisé dans la synthèse de matériaux avancés, y compris les couches minces et les nanomatériaux.

Biologie et médecine :

Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme précurseur d'autres composés à base de tungstène.

Mécanisme d'action

Le mécanisme par lequel le dichlorure de bis(butylcyclopentadiényl)tungstène(IV) exerce ses effets est principalement lié à sa capacité à se coordonner avec d'autres molécules et à faciliter les réactions chimiques. Les ligands butylcyclopentadiényl confèrent de la stabilité au centre de tungstène, ce qui lui permet de participer à divers cycles catalytiques. Les ligands chlorure peuvent être facilement substitués, ce qui permet au composé d'agir comme un catalyseur polyvalent dans différentes transformations chimiques.

Applications De Recherche Scientifique

Bis(butylcyclopentadienyl)tungsten(IV) dichloride has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, such as olefin metathesis and polymerization reactions.

Materials Science: The compound is used in the synthesis of advanced materials, including thin films and nanomaterials.

Biology and Medicine:

Industry: It is used in the production of specialty chemicals and as a precursor for other tungsten-based compounds.

Mécanisme D'action

The mechanism by which bis(butylcyclopentadienyl)tungsten(IV) dichloride exerts its effects is primarily through its ability to coordinate with other molecules and facilitate chemical reactions. The butylcyclopentadienyl ligands provide stability to the tungsten center, allowing it to participate in various catalytic cycles. The chloride ligands can be easily substituted, enabling the compound to act as a versatile catalyst in different chemical transformations.

Comparaison Avec Des Composés Similaires

Composés similaires

- Dichlorure de bis(cyclopentadiényl)tungstène(IV)

- Dichlorure de bis(isopropylcyclopentadiényl)tungstène(IV)

- Dichlorure de bis(cyclopentadiényl)zirconium(IV)

Unicité

Le dichlorure de bis(butylcyclopentadiényl)tungstène(IV) est unique en raison de la présence de groupes butyle sur les ligands cyclopentadiényl, ce qui peut influencer sa réactivité et sa stabilité. Cette caractéristique structurelle le distingue des autres composés similaires et peut conduire à des propriétés catalytiques et des applications différentes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.